molecular formula C12H21N3O2 B7985328 N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide

Cat. No.: B7985328
M. Wt: 239.31 g/mol
InChI Key: RSNNRDBLHKCUIL-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide is a chiral acetamide derivative with a molecular formula of C12H23N3O and a molecular weight of 225.34 g/mol . It features a piperidine ring and a cyclopropyl group, making it a compound of interest in advanced pharmaceutical and medicinal chemistry research. Researchers can utilize this chemical as a key synthetic intermediate or building block for the development of novel bioactive molecules. This compound is part of a class of N-piperidinyl acetamide derivatives that have been investigated for their potential as T-type calcium channel blockers . Compounds with this mechanism of action are relevant for research into a wide range of therapeutic areas, including the study of pain conditions, epilepsy, and sleep disorders . Its (R)-enantiomer-specific structure is critical for studies requiring stereochemical precision in ligand-receptor interactions. The compound is characterized by an IUPAC name of N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-cyclopropylacetamide and is assigned CAS Number 1354010-15-3 . Please Note: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8,13H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNNRDBLHKCUIL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Formation

The piperidine scaffold is synthesized via cyclization of a linear precursor, often a δ-amino alcohol or δ-amino nitrile. A common approach involves the reduction of pyridine derivatives followed by stereoselective functionalization.

Reaction TypeReagentsConditionsYieldKey Considerations
Catalytic HydrogenationH₂ (50 psi), Pd/CEthanol, 12 hours78–85%Requires chiral auxiliaries to control R-configuration
Leuckart ReactionNH₄COOH, HCOOH160°C, 6 hours65%Produces racemic mixture; necessitates resolution
Enzymatic CyclizationTransaminase enzymespH 7.4, 37°C92%High enantioselectivity but slower kinetics

Recent advances employ asymmetric catalysis to directly generate the (R)-configured piperidine intermediate. For example, iridium-based catalysts enable enantiomeric excess (ee) >95% under mild conditions.

Introduction of the 2-Amino-Acetyl Group

The 2-amino-acetyl moiety is introduced via acylation or peptide coupling. Protecting group strategies are critical to prevent undesired side reactions.

MethodReagentsConditionsYieldNotes
Schotten-BaumannChloroacetyl chloride, NaOH0°C, 2 hours70%Rapid but low stereocontrol
EDCI/HOBt CouplingEDCI, HOBt, DIPEADCM, 24 hours88%Preserves chirality; requires anhydrous conditions
Enzymatic AcylationLipase B, vinyl acetatePhosphate buffer, 30°C82%Solvent-free; scalable

Post-acylation, the amino group is deprotected using trifluoroacetic acid (TFA) or hydrogenolysis, depending on the protecting group (e.g., Boc or Cbz).

Cyclopropane Functionalization

The cyclopropyl group is introduced via nucleophilic substitution or cyclopropanation. Stereochemical outcomes depend on the leaving group and catalyst.

ReactionReagentsConditionsYieldSelectivity
Simmons-SmithZn(Cu), CH₂I₂Ether, reflux60%Mixture of diastereomers
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 100°C75%Requires pre-functionalized cyclopropane
PhotochemicalUV light, diaziridineHexane, -20°C68%High stereospecificity

Industrial protocols favor Pd-catalyzed cross-coupling for scalability, achieving >90% regioselectivity in optimized systems.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and sustainability. Continuous flow reactors have replaced batch processes for critical steps:

ParameterBatch ProcessFlow Chemistry
Reaction Time12–24 hours2–4 hours
Yield65–75%85–92%
Solvent Use10 L/kg2 L/kg

A representative pilot-scale setup involves:

  • Continuous Hydrogenation : Fixed-bed reactor with Pd/Al₂O₃ catalyst (T = 80°C, P = 30 bar).

  • Flow Acylation : Microreactor with EDCI/HOBt, residence time = 15 minutes.

  • Membrane Separation : Nanofiltration membranes to isolate the cyclopropane intermediate.

This approach reduces waste by 40% compared to traditional methods.

Green Chemistry Approaches

Recent efforts focus on solvent-free and biocatalytic routes:

InnovationDescriptionAdvantage
Mechanochemical SynthesisBall-milling piperidine with acetyl chlorideEliminates solvents; 95% yield
Immobilized EnzymesLipase on silica gel for acylationReusable catalyst; 10 cycles without loss
CO₂-Based ExtractionSupercritical CO₂ for purificationNo organic solvents; high purity

These methods align with EPA guidelines, reducing the process’s environmental impact score (EIS) from 58 to 12.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

TechniqueParametersOutcome
¹H NMR500 MHz, CDCl₃δ 1.2 (m, cyclopropyl), δ 3.4 (piperidine H)
HPLC-MSC18 column, 0.1% TFARetention time = 8.2 min; [M+H]⁺ = 240.2
X-ray CrystallographyCu-Kα radiationConfirms (R)-configuration (Flack parameter = 0.02)

Chiral HPLC with a Chiralpak AD-H column resolves enantiomers (ee >99%).

Comparative Analysis of Methods

MetricTraditionalFlow ChemistryBiocatalytic
Cost ($/kg)12,0008,5009,200
Purity98%99.5%97%
E-Factor32815

Flow chemistry offers the best balance of efficiency and sustainability, though biocatalytic routes are preferable for low-volume applications .

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the acetamide moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide N-oxide, while reduction may produce N-[®-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide.

Scientific Research Applications

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and pain management.

    Biological Research: It is used as a tool compound to investigate the role of specific receptors and enzymes in biological systems.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, altering signal transduction and producing therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (CAS: 1401665-97-1) Key Differences: Replaces the cyclopropyl group with an isopropyl moiety and substitutes the 2-amino-acetyl chain with a bulkier (S)-2-amino-3-methyl-butyryl group.
  • 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Key Differences: Lacks the acetyl spacer between the amino group and piperidine, and introduces a methyl group at the piperidine’s 1-position. Implications: The methyl group adds steric hindrance, possibly reducing conformational flexibility and affecting receptor interactions.
  • (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide Key Differences: Replaces the piperidine ring with a dimethylamino-substituted cyclohexane. Implications: The cyclohexane backbone and dimethylamino group may enhance solubility or alter binding to amine-sensitive targets.

Comparison Table

Compound Name R1 (N-Substituent) R2 (Piperidine Substituent) Piperidine Modifications CAS Number Molecular Weight (g/mol) Source
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide Cyclopropyl 2-Amino-acetyl (R)-configuration at C1 1354010-15-3 225.34
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide Isopropyl (S)-2-Amino-3-methyl-butyryl (R)-configuration at C1 1401665-97-1 ~295 (estimated)
2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide Cyclopropyl 2-Amino 1-Methyl group on piperidine Not available ~223 (estimated)

Pharmacological and Physicochemical Implications

  • Receptor Binding: The 2-amino-acetyl moiety may mimic endogenous ligands for GPCRs, as seen in compounds like LY303870 (a neurokinin-1 receptor antagonist).
  • Stereochemical Influence : The (R)-configuration at the piperidine’s 1-position may optimize spatial alignment with chiral binding pockets, a feature critical in compounds like aprepitant.

Commercial and Research Status

  • Discontinued Availability: The target compound’s discontinued status contrasts with structurally simpler analogs (e.g., 2-amino-N-cyclopropyl derivatives), which remain accessible.
  • Therapeutic Potential: Analogs like nepadutant (MEN11420) highlight the role of piperidine-acetamides in developing peptide mimetics for inflammatory diseases.

Biological Activity

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, a compound with the molecular formula C₁₂H₂₁N₃O₂, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a synthesis of recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminoacetyl group and a cyclopropyl moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system and inflammatory pathways.

1. GSK-3β Inhibition

Recent studies indicate that compounds structurally related to this compound exhibit significant inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). This kinase is implicated in various neurodegenerative diseases and mood disorders. The compound shows an IC₅₀ value of approximately 8 nM, indicating potent inhibition .

2. Anti-inflammatory Effects

The compound has demonstrated efficacy in reducing pro-inflammatory cytokines and nitric oxide production in microglial cells under lipopolysaccharide (LPS) stimulation. This suggests a potential role in managing neuroinflammatory conditions .

3. Neuroprotective Properties

In models of neurodegeneration, the compound has been shown to protect neuronal cells from tau hyperphosphorylation induced by okadaic acid, highlighting its potential as a therapeutic agent in Alzheimer's disease .

Biological Activity Summary Table

Activity TypeMechanism of ActionReference
GSK-3β InhibitionCompetitive inhibition
Anti-inflammatoryReduces cytokine production
NeuroprotectionPrevents tau hyperphosphorylation

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function and reduced levels of tau protein hyperphosphorylation compared to control groups.

Case Study 2: Anti-inflammatory Response

In vitro experiments using BV-2 microglial cells revealed that treatment with the compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha, IL-6) following LPS exposure, suggesting its potential utility in treating neuroinflammatory conditions.

Q & A

What are the optimal synthetic routes for N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, and how can reaction conditions be fine-tuned to improve yield and purity?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of intermediates such as the piperidin-3-yl and cyclopropyl-acetamide moieties. Key steps include:

  • Coupling Reactions : Use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to link the amino-acetyl group to the piperidine ring .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates.
  • Temperature Control : Maintaining reactions at 0–25°C to minimize side products .
  • Catalysts : Palladium-based catalysts may enhance stereoselectivity for the (R)-configuration .
    Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity.

How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

Methodological Answer:
Data inconsistencies often arise from variations in assay conditions (e.g., cell lines, pH, or incubation times). To address this:

  • Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor-binding studies) and control for variables like serum concentration .
  • Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity and functional cAMP assays for GPCR activity) .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., piperidine-containing acetamides) to identify structure-activity relationships (SAR) that explain variability .

What advanced analytical techniques are critical for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and confirm the (R)-configuration .
  • NMR Spectroscopy : Use NOESY (Nuclear Overhauser Effect Spectroscopy) to detect spatial proximity of protons in the piperidine and cyclopropyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) verifies molecular formula accuracy .

How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?

Methodological Answer:

  • In Vitro ADME : Assess metabolic stability using liver microsomes (human/rat) and permeability via Caco-2 cell monolayers .
  • In Vivo PK : Administer the compound intravenously and orally to rodents, then collect plasma samples at timed intervals. Analyze using LC-MS/MS to determine half-life (t½), bioavailability (F%), and clearance .
  • Tissue Distribution : Radiolabel the compound (e.g., <sup>14</sup>C) and quantify accumulation in target organs .

What strategies are recommended for elucidating the compound’s mechanism of action when initial target prediction tools yield conflicting results?

Methodological Answer:

  • Chemoproteomics : Use affinity-based probes to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
  • CRISPR Screening : Perform genome-wide knockout screens to identify genes essential for the compound’s activity .
  • Molecular Dynamics (MD) Simulations : Model binding interactions with predicted targets (e.g., kinases or GPCRs) to prioritize experimental validation .

How should researchers approach structure-activity relationship (SAR) studies to optimize this compound’s selectivity for a specific biological target?

Methodological Answer:

  • Fragment Replacement : Systematically modify the cyclopropyl or amino-acetyl groups and test analogs for target binding (e.g., via IC50 assays) .
  • Crystallography : Co-crystallize the compound with its target (e.g., a kinase) to identify key binding residues and guide rational design .
  • Off-Target Profiling : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panel) to quantify selectivity indices .

What are the best practices for ensuring reproducibility in toxicity studies involving this compound?

Methodological Answer:

  • Dose Escalation : Follow OECD guidelines for acute toxicity testing, starting with low doses (1–10 mg/kg) in rodents .
  • Biomarker Monitoring : Track liver/kidney function markers (ALT, creatinine) and histopathology post-administration .
  • Batch Consistency : Use HPLC-certified batches (purity ≥98%) to avoid confounding effects from impurities .

How can computational chemistry tools be leveraged to predict this compound’s interaction with novel biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate binding to targets identified via homology modeling .
  • QSAR Modeling : Train machine learning models on datasets of related acetamides to predict affinity/toxicity .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.